molecular formula C8H8ClNO2 B1173154 2-Chloro-3-(1,3-dioxolan-2-yl)pyridine

2-Chloro-3-(1,3-dioxolan-2-yl)pyridine

Cat. No.: B1173154
M. Wt: 185.607
InChI Key: XYWMFXWEWANASB-UHFFFAOYSA-N
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Description

2-Chloro-3-(1,3-dioxolan-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at the 2-position and a 1,3-dioxolane ring at the 3-position. This structure combines the electron-withdrawing nature of chlorine with the stabilizing effects of the dioxolane group, making it a versatile intermediate in medicinal chemistry and materials science. The dioxolane moiety can act as a protecting group for carbonyl functionalities or serve as a precursor for further synthetic modifications .

Properties

IUPAC Name

2-chloro-3-(1,3-dioxolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-7-6(2-1-3-10-7)8-11-4-5-12-8/h1-3,8H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWMFXWEWANASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

a) 2-Chloro-3-(1,3-dioxolan-2-yl)-4-(4-(trifluoromethyl)phenyl)pyridine
  • Structure : Adds a 4-(trifluoromethyl)phenyl group at the 4-position of the pyridine ring.
  • Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability, which is advantageous in drug design. The compound was synthesized in 51% yield via condensation of 2-chloro-4-(4-(trifluoromethyl)phenyl)nicotinaldehyde, demonstrating moderate efficiency .
  • Applications: Potential use in pharmaceuticals due to improved bioavailability from the trifluoromethyl group.
b) 4-(1-Cyclopropylethoxy)-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine
  • Structure : Features a cyclopropylethoxy substituent at the 4-position and a phenyl group on the dioxolane ring.
  • Properties : Synthesized with 58% yield via cross-coupling, showing slightly higher efficiency than the target compound. The cyclopropylethoxy group may confer steric hindrance, affecting reactivity .
  • Applications : Useful in agrochemicals due to enhanced steric and electronic properties.
c) 2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine
  • Structure : Replaces the dioxolane with a 3-cyclopropyl-1,2,4-oxadiazole ring.
  • Properties : Lower molecular weight (221.64 g/mol vs. ~225.63 g/mol for the target compound) and distinct electronic effects from the oxadiazole, which is a stronger electron-withdrawing group. This may increase metabolic stability in biological systems .
  • Applications : Likely explored in kinase inhibitors or antimicrobial agents.
d) 2-Chloro-3-(1H-tetrazol-5-yl)-pyridine
  • Structure : Substitutes the dioxolane with a tetrazole ring.
  • Properties : Higher nitrogen content (C6H4ClN5) and acidity due to the tetrazole’s ability to form hydrogen bonds. Lower molar mass (181.58 g/mol) compared to the target compound .
  • Applications : Common in drug design for its bioisosteric replacement of carboxylic acids.

Physical and Spectral Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Spectral Features (1H NMR, IR)
2-Chloro-3-(1,3-dioxolan-2-yl)pyridine Not reported ~225.63 Dioxolane protons: δ 4.0–5.5 ppm; C=O stretch absent
Derivatives from 268–287 466–545 Aromatic H: δ 6.8–8.5 ppm; IR peaks for C≡N, C=O
2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)ethynyl)pyridine Not reported 283.83 Trimethylsilyl protons: δ 0.2–0.4 ppm; alkyne C≡C stretch

Reactivity and Stability

  • The chloro substituent at the 2-position of pyridine facilitates nucleophilic aromatic substitution (SNAr), enabling further derivatization.
  • The dioxolane ring in the target compound is acid-labile, allowing controlled hydrolysis to a ketone for subsequent reactions. In contrast, oxadiazole and tetrazole rings are chemically inert under similar conditions, offering greater stability .

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